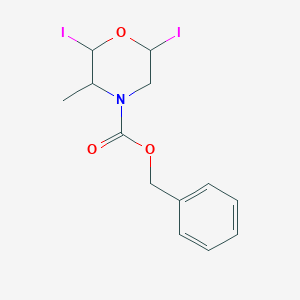
Benzyl2,6-diiodo-3-methylmorpholine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl2,6-diiodo-3-methylmorpholine-4-carboxylate is a synthetic organic compound that belongs to the class of morpholine derivatives This compound is characterized by the presence of two iodine atoms, a benzyl group, and a carboxylate ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl2,6-diiodo-3-methylmorpholine-4-carboxylate typically involves the following steps:
Formation of the Morpholine Ring: The initial step involves the formation of the morpholine ring through a cyclization reaction. This can be achieved by reacting an appropriate amine with an epoxide under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the morpholine derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol or another alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Benzyl2,6-diiodo-3-methylmorpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of iodine atoms or the reduction of the ester group to an alcohol.
Substitution: The iodine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced products such as alcohols or deiodinated compounds.
Substitution: Substituted derivatives with different functional groups replacing the iodine atoms.
科学的研究の応用
Benzyl2,6-diiodo-3-methylmorpholine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological assays.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other industrially relevant compounds.
作用機序
The mechanism of action of Benzyl2,6-diiodo-3-methylmorpholine-4-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of iodine atoms can also facilitate radiolabeling, making it useful for imaging studies.
類似化合物との比較
Similar Compounds
Benzyl 2-methylmorpholine-4-carboxylate: Similar structure but lacks the iodine atoms.
Benzyl 6-oxo-2,3-diphenyl-4-morpholinecarboxylate: Contains additional phenyl groups and an oxo group.
Benzyl 2,4-dichloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate: Contains chlorine atoms and a different heterocyclic structure.
特性
分子式 |
C13H15I2NO3 |
|---|---|
分子量 |
487.07 g/mol |
IUPAC名 |
benzyl 2,6-diiodo-3-methylmorpholine-4-carboxylate |
InChI |
InChI=1S/C13H15I2NO3/c1-9-12(15)19-11(14)7-16(9)13(17)18-8-10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3 |
InChIキー |
JKVXPUFPHHUKBT-UHFFFAOYSA-N |
正規SMILES |
CC1C(OC(CN1C(=O)OCC2=CC=CC=C2)I)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-methyl-6-(trichloromethyl)-1,3,5-triazin-2-yl]formamide](/img/structure/B13127728.png)

![5-((7-Bromobenzo[c][1,2,5]thiadiazol-4-yl)methylene)-3-ethyl-2-thioxothiazolidin-4-one](/img/structure/B13127732.png)





![3-[2-[[1-(3-Chlorophenyl)-2,5-dioxoimidazolidin-4-yl]methyl]pyrrolidin-1-yl]benzoic acid](/img/structure/B13127774.png)

![6-Iodopyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13127784.png)



